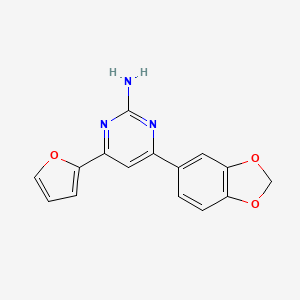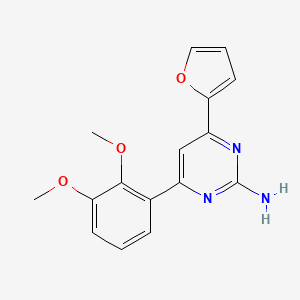![molecular formula C17H17N3O B6348190 4-(Furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine CAS No. 1354923-28-6](/img/structure/B6348190.png)
4-(Furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(Furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The furan ring and phenyl ring attached to the pyrimidine ring could potentially alter the properties and reactivity of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a furan ring, and a phenyl ring. The exact structure would depend on the positions of these rings and any additional functional groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich furan ring and the electron-deficient pyrimidine ring. The presence of the amine group could also impact its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Quantum Chemical Characterization : A study by Traoré et al. (2017) investigated hydrogen bonding sites in pyrimidine compounds derivatives, including those similar to 4-(Furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine. The research utilized quantum chemistry methods, indicating these compounds' potential in molecular design and interaction studies.
Synthesis for Heterocyclic Compounds : Aniskova et al. (2017) in their publication in "Molecules" Aniskova, Grinev, & Yegorova (2017) discussed the synthesis of various heterocyclic compounds containing pyrimidine and pyridazine structural fragments. This research highlights the role of such compounds in developing biologically active molecules.
Fluorescence Binding Studies : A study by Meng et al. (2012) explored the interaction of p-hydroxycinnamic acid amides, structurally related to 4-(Furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine, with bovine serum albumin through fluorescence and UV–vis spectral studies. This indicates potential applications in studying protein-ligand interactions.
Antiprotozoal Agents : Ismail et al. (2004) in the "Journal of Medicinal Chemistry" Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin (2004) synthesized derivatives that showed strong DNA affinities and significant in vitro activity against protozoal infections. This research suggests the potential of these compounds in developing antiprotozoal medications.
Antibacterial and Antifungal Activities : The synthesis and evaluation of pyrimidine salts, including compounds related to the chemical , for antibacterial and antifungal activities were reported by Mallikarjunaswamy, Bhadregowda, & Mallesha (2013) in "Journal of Chemistry". This indicates the potential of these compounds in antimicrobial research.
Antinociceptive and Anti-inflammatory Properties : A study by Selvam, Karthik, Palanirajan, & Ali (2012) in "Toxicological & Environmental Chemistry" discussed the synthesis of thiazolopyrimidine derivatives and their evaluation for antinociceptive and anti-inflammatory activities.
Antifungal Effect : Research by Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer (2017) in "Journal of Young Pharmacists" investigated the antifungal effects of certain pyrimidin-amine derivatives, suggesting their potential as antifungal agents.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(furan-2-yl)-6-(4-propan-2-ylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11(2)12-5-7-13(8-6-12)14-10-15(20-17(18)19-14)16-4-3-9-21-16/h3-11H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSQYSWHRSGPQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

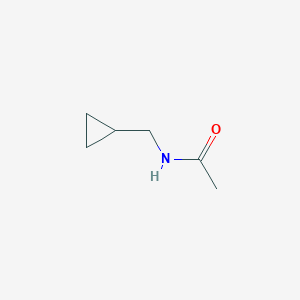

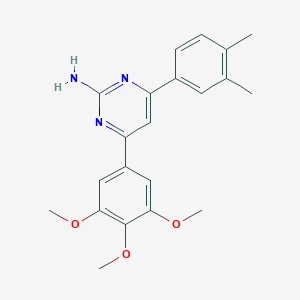
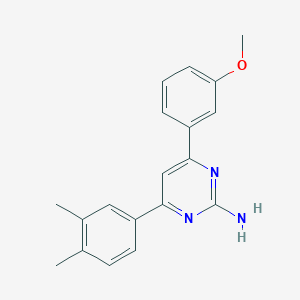
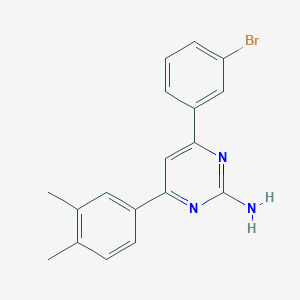
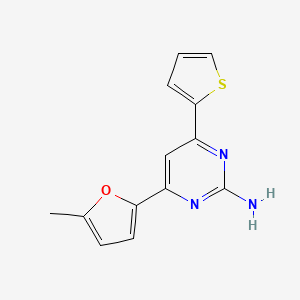
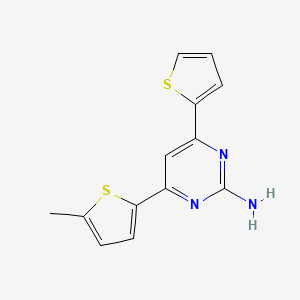
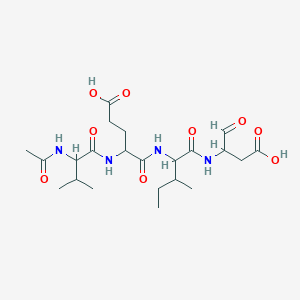
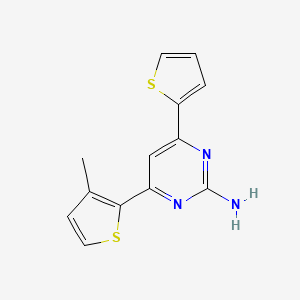
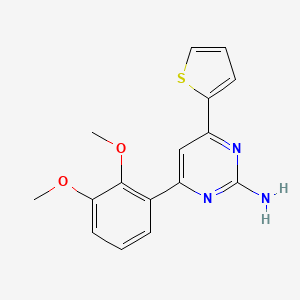
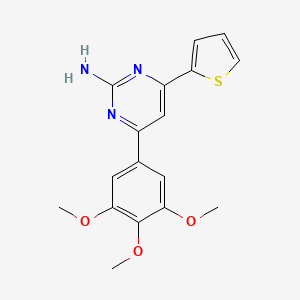
![4-[4-(Benzyloxy)phenyl]-6-(furan-2-yl)pyrimidin-2-amine](/img/structure/B6348172.png)
